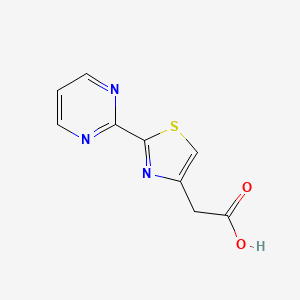

2-(2-(ピリミジン-2-イル)-1,3-チアゾール-4-イル)酢酸

説明

“2-[2-(Pyrimidin-2-yl)-1,3-thiazol-4-yl]acetic acid” is a reagent used in the preparation of pyrimidine derivatives . It is a biochemical used for proteomics research .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The formation of 2-thioxopyrimidines and their condensed analogs is often based on direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

The molecular formula of “2-[2-(Pyrimidin-2-yl)-1,3-thiazol-4-yl]acetic acid” is C9H7N3O2S, and its molecular weight is 221.24 .Chemical Reactions Analysis

The reaction mechanism involved nucleophilic attack of the sulfur atom of 1 on the electrophilic cationic center with the formation of intermediate product 10a, which underwent [3,3]-Claisen rearrangement to give vinyliodonium ylide 10b .Physical and Chemical Properties Analysis

“2-[2-(Pyrimidin-2-yl)-1,3-thiazol-4-yl]acetic acid” is a solid compound . Its SMILES string is O=C(O)CC1=CSC(C2=CC=CN=C2)=N1 .科学的研究の応用

抗線維化応用

ピリミジン部分は、抗線維化効果を含む幅広い薬理活性で知られています。 ピリミジンコアを持つ化合物は、特に肝星細胞における線維化の阻害能力について評価されています 。これは、「2-(2-(ピリミジン-2-イル)-1,3-チアゾール-4-イル)酢酸」が新しい抗線維化薬の開発のための貴重な足場となり得ることを示唆しています。

抗炎症活性

ピリミジン誘導体は、顕著な抗炎症作用を示すことが知られています。 それらは、プロスタグランジンE2、誘導型一酸化窒素合成酵素、腫瘍壊死因子-αなどのさまざまな炎症性メディエーターの発現と活性を阻害することによって機能します 。この化合物は、潜在的に、活性を高め、毒性を低下させた新しい抗炎症薬の合成に使用できます。

抗がん研究

チアゾロ[3,2-a]ピリミジン誘導体、特に2位に置換基を持つものは、抗がん剤設計のための足場として有望視されています 。「2-(2-(ピリミジン-2-イル)-1,3-チアゾール-4-イル)酢酸」の構造的特徴は、潜在的な抗がん活性を有する新規化合物を合成するための候補となっています。

医薬品合成

合成中間体として、「2-(2-(ピリミジン-2-イル)-1,3-チアゾール-4-イル)酢酸」は、医薬品合成に役立ちます。 それは、さまざまな生物活性を有する化合物を生成するために使用でき、医薬品化学における構成要素として役立ちます .

Safety and Hazards

将来の方向性

Pyrimidine derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the development of new effective methods for their synthesis is necessary . In particular, the anti-fibrotic activities of certain pyrimidine derivatives suggest that they might be developed into novel anti-fibrotic drugs .

特性

IUPAC Name |

2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c13-7(14)4-6-5-15-9(12-6)8-10-2-1-3-11-8/h1-3,5H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRNCTDRICZVAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NC(=CS2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154009-60-5 | |

| Record name | 2-[2-(pyrimidin-2-yl)-1,3-thiazol-4-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,1aS,6bR)-ethyl 5-((7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-4-yl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B1518208.png)

![2-chloro-6-(5-isopropyl-2-methylphenyl)-4-((1R,3r,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1518219.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-([1,1'-biphenyl]-3-yl)carbazole](/img/structure/B1518236.png)

![N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B1518248.png)

![3-[(2-Acetamidoethyl)sulfamoyl]propanoic acid](/img/structure/B1518250.png)